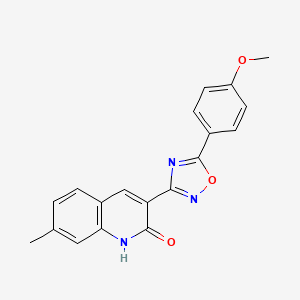

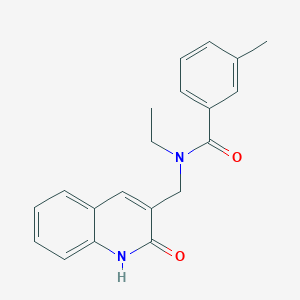

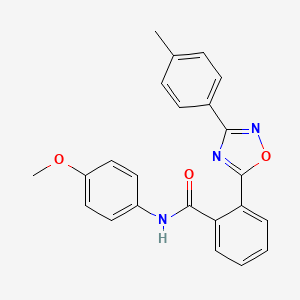

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide, also known as EX527, is a potent and selective inhibitor of sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC) enzyme that plays a crucial role in regulating various cellular processes. EX527 has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Quinoline derivatives, including N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide, have demonstrated potent antimicrobial effects. These compounds exhibit activity against both Gram-positive and Gram-negative microbial species. The substitution on the heterocyclic pyridine ring significantly influences their antimicrobial properties .

Antimalarial Potential

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide falls within the quinoline family, which has been extensively studied for its antimalarial properties. Researchers have explored its effectiveness in combating malaria parasites, making it a promising candidate for drug development .

Antiviral Applications

Quinolines, including our compound of interest, exhibit antiviral effects. Their nitrogen-containing structure contributes to their activity against viruses. Investigating their potential as antiviral agents is crucial, especially in the context of emerging viral diseases .

Anticancer Research

The quinoline nucleus has drawn attention in cancer research. N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide may play a role in inhibiting cancer cell growth or promoting apoptosis. Further studies are needed to explore its specific mechanisms and potential clinical applications .

Anti-inflammatory Effects

Quinolines are known for their anti-inflammatory properties. Researchers have investigated their use in treating inflammatory conditions, such as arthritis and other immune-related disorders. Our compound could contribute to this field by modulating inflammatory pathways .

Urinary Tract and Respiratory Infections

In clinical practice, quinolines have been employed to treat urinary tract infections, respiratory infections (such as pneumonia and acute bronchitis), and bone joint infections. N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide’s nitrogen group makes it relevant for these therapeutic applications .

Propiedades

IUPAC Name |

N-ethyl-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-3-22(20(24)16-9-6-7-14(2)11-16)13-17-12-15-8-4-5-10-18(15)21-19(17)23/h4-12H,3,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLICNAMMBSOLDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide](/img/structure/B7694258.png)

![N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7694260.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7694283.png)

![(E)-N'-(2-hydroxy-3-methoxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694300.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7694317.png)